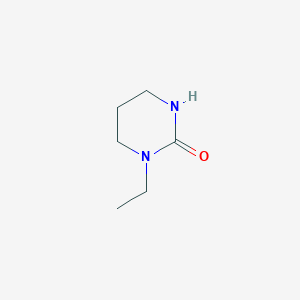

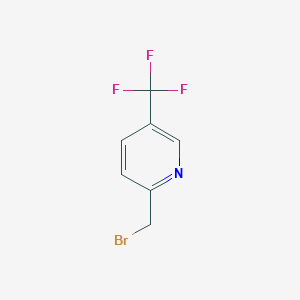

1-溴-2,3-二氟-4-甲氧基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves regioselective halogenation, as seen in the synthesis of various 1,2-dibromobenzenes . A technological study for the synthesis of 1-bromo-2,4-difluorobenzene, a compound with similar substitution patterns, was performed using the Schiemann reaction and bromination, achieving a high yield and purity . This suggests that a similar approach could potentially be applied to synthesize 1-bromo-2,3-difluoro-4-methoxybenzene.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be determined using spectroscopic methods and X-ray crystallography. For instance, the molecular structure of 1-bromo-2,4-dinitrobenzene was characterized by IR and NMR spectrometry , and the crystal structure of 1-bromo-2,3,5,6-tetramethylbenzene was analyzed using X-ray diffraction . These techniques could be used to elucidate the structure of 1-bromo-2,3-difluoro-4-methoxybenzene.

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives in chemical reactions is influenced by the nature and position of the substituents. For example, the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones was used to synthesize brominated heterocycles . The presence of electron-withdrawing groups such as bromo and difluoro could activate the benzene ring towards nucleophilic aromatic substitution, as seen in the synthesis of bis(dimesitylphosphino)benzene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are determined by their molecular structure. The presence of halogens can increase the density and boiling point of the compound. The spectroscopic properties, such as 19F NMR, reflect the electronic environment of the fluorine atoms . The intermolecular interactions, such as those observed in 1-(dibromomethyl)-4-methoxy-2-methylbenzene, can affect the crystal packing and stability of the compound10.

科学研究应用

有机合成和材料科学

液晶合成:伪葡萄糖与卤代试剂(包括 1-溴-4-甲氧基苯)的反应突出了不饱和 β-C-芳基糖苷的合成,可用作手性液晶合成中的手性前体化合物。这强调了卤代甲氧基苯在促进具有特定光学性质的材料生产中的作用,这对于液晶显示器和其他光学器件的开发至关重要 (Bertini 等人,2003)。

空间受限化合物的开发:对带有 2, 6-二叔丁基-4-甲氧基苯基基团的空间受限二膦和芴亚基膦的制备和性质的研究展示了卤代甲氧基苯在稳定低配位磷化合物中的重要性。这项研究对开发在催化和有机合成中具有潜在应用的新材料具有重要意义 (Toyota 等人,2003)。

安全和危害

The compound is labeled with the signal word “Warning” and has the GHS pictogram GHS07 . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P501 (Dispose of contents/container to an approved waste disposal plant) .

作用机制

Target of Action

1-Bromo-2,3-difluoro-4-methoxybenzene is a chemical compound that is often used in research and development

Mode of Action

It is known that brominated compounds can participate in electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 2.25 (iLOGP), 2.79 (XLOGP3), 3.58 (WLOGP), 3.41 (MLOGP), and 3.34 (SILICOS-IT), with a consensus Log Po/w of 3.07 . These properties suggest that the compound could potentially cross biological membranes and reach various tissues in the body.

Action Environment

The action of 1-Bromo-2,3-difluoro-4-methoxybenzene can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it is typically stored at room temperature . Additionally, its solubility in water (Log S) is -3.32 (ESOL), suggesting that it is soluble . This could potentially influence its distribution in aqueous environments.

属性

IUPAC Name |

1-bromo-2,3-difluoro-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMFIPVRFWZDPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20616581 |

Source

|

| Record name | 1-Bromo-2,3-difluoro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

406482-22-2 |

Source

|

| Record name | 1-Bromo-2,3-difluoro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,3-difluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1288717.png)

![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)